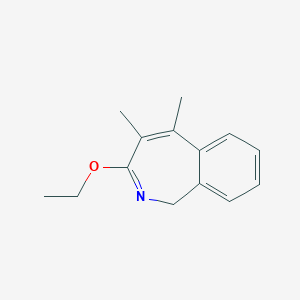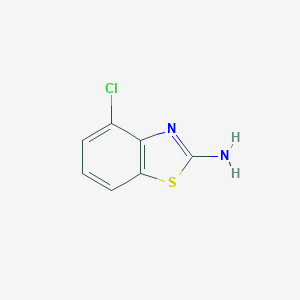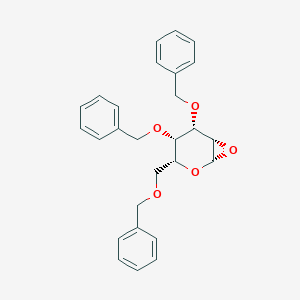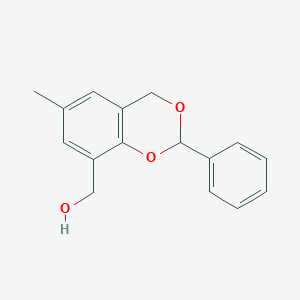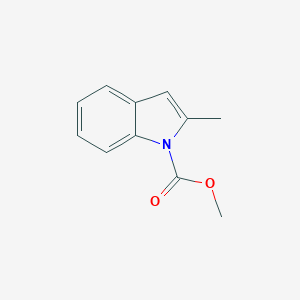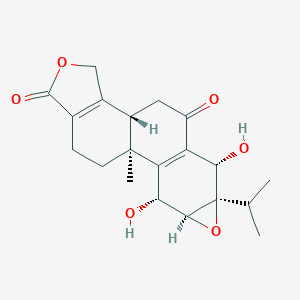
Tripdioltonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripdioltonide is a natural product derived from the plant Tripterygium wilfordii Hook F, also known as thunder god vine. It has been used in traditional Chinese medicine for centuries to treat various inflammatory and autoimmune diseases. In recent years, tripdioltonide has gained attention in the scientific community for its potential therapeutic applications in treating cancer, autoimmune diseases, and inflammation.
作用機序
The mechanism of action of tripdioltonide is not fully understood, but it is believed to act through several pathways. One of the main pathways is through the inhibition of NF-κB, a transcription factor that plays a crucial role in regulating inflammation and immune responses. Tripdioltonide has also been shown to inhibit the activation of T cells, which are involved in the immune response. Additionally, tripdioltonide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Tripdioltonide has been shown to have several biochemical and physiological effects on the body. It has been demonstrated to reduce inflammation by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to suppress the immune response by inhibiting the activation of T cells. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the main advantages of tripdioltonide in lab experiments is its potent anti-inflammatory and immunosuppressive properties. This makes it an ideal candidate for studying the immune response and inflammation in various diseases. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, making it a promising candidate for studying the mechanisms of cancer cell death.
One of the main limitations of tripdioltonide in lab experiments is its potential toxicity. It has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments. Additionally, the complex synthesis process of tripdioltonide can make it difficult and expensive to obtain for lab experiments.
将来の方向性
There are several potential future directions for the study of tripdioltonide. One area of research is the development of novel tripdioltonide derivatives with improved efficacy and reduced toxicity. Another area of research is the study of tripdioltonide in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of tripdioltonide in treating other diseases, such as Alzheimer's disease and diabetes, is an area of active research.
合成法
The synthesis of tripdioltonide is a complex process that involves several steps. The first step involves the extraction of the active ingredient from the plant Tripterygium wilfordii Hook F. This is followed by purification and isolation of the compound using various chromatographic techniques. The final step involves the chemical synthesis of tripdioltonide using organic synthesis methods.
科学的研究の応用
Tripdioltonide has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that tripdioltonide exhibits potent anti-inflammatory, immunosuppressive, and antitumor properties. It has been demonstrated to be effective in treating several autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
特性
CAS番号 |
149183-67-5 |
|---|---|
製品名 |
Tripdioltonide |
分子式 |
C20H24O6 |
分子量 |
360.4 g/mol |
IUPAC名 |
(1S,3R,4S,6R,7S,11R)-3,7-dihydroxy-1-methyl-6-propan-2-yl-5,14-dioxapentacyclo[9.7.0.02,8.04,6.012,16]octadeca-2(8),12(16)-diene-9,15-dione |
InChI |
InChI=1S/C20H24O6/c1-8(2)20-16(23)13-12(21)6-11-10-7-25-18(24)9(10)4-5-19(11,3)14(13)15(22)17(20)26-20/h8,11,15-17,22-23H,4-7H2,1-3H3/t11-,15+,16-,17-,19-,20+/m0/s1 |
InChIキー |
OJOZVNYJCMKPSU-BXCTWWAJSA-N |
異性体SMILES |
CC(C)[C@@]12[C@@H](O1)[C@@H](C3=C([C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC5=C4COC5=O)C)O |
SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
正規SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
その他のCAS番号 |
149183-67-5 |
同義語 |
tripdioltonide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



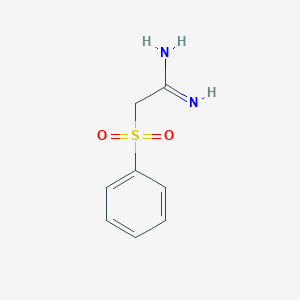
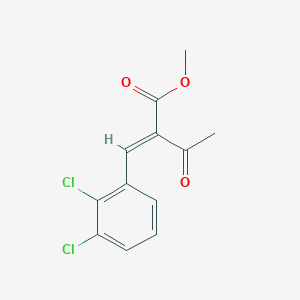
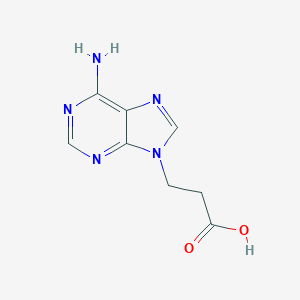
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)
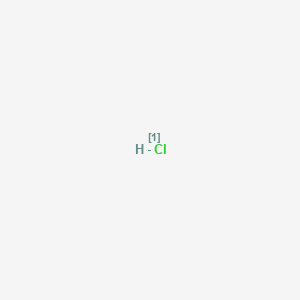
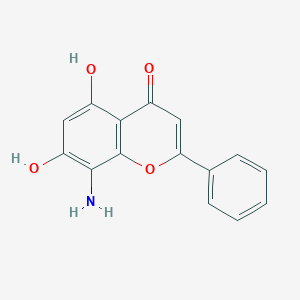
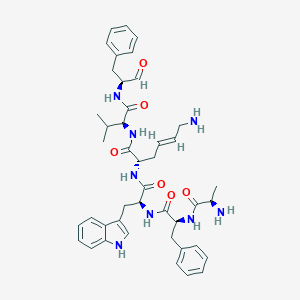
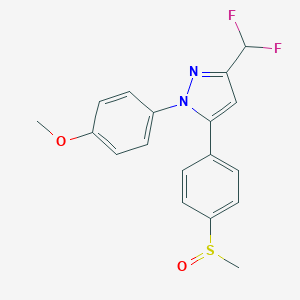
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
